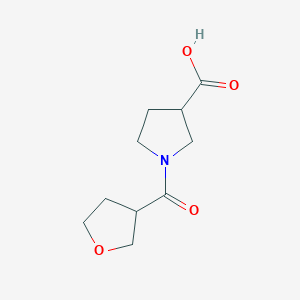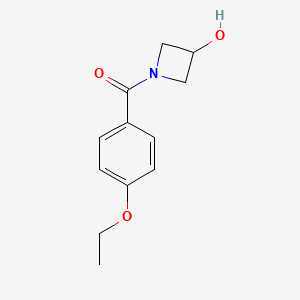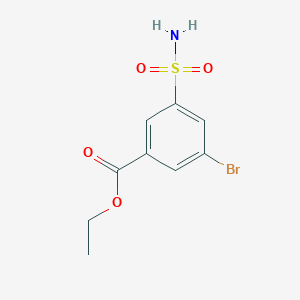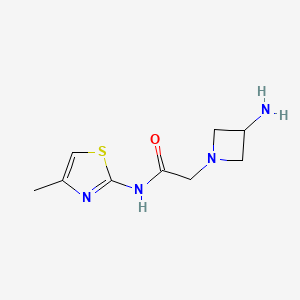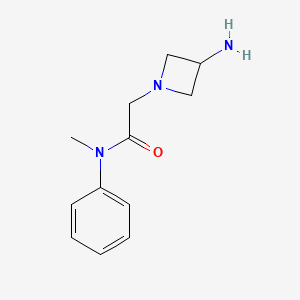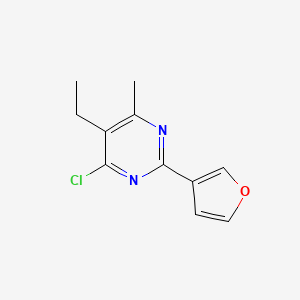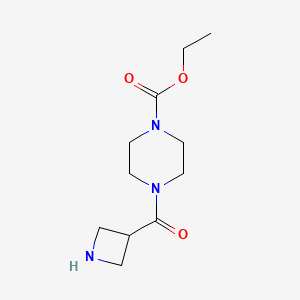
Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate
説明
Synthesis Analysis
Azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry, are key components of EPP . The synthesis of azetidines has attracted major interest due to their considerable ring strain, which drives their reactivity . This ring strain also makes azetidines significantly more stable than related aziridines, translating into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of EPP is characterized by the presence of an azetidine ring, a piperazine ring, and an ethyl ester group. The azetidine ring is a four-membered nitrogen-containing heterocycle . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
The reactivity of azetidines, a key component of EPP, is driven by a considerable ring strain . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .科学的研究の応用
Synthesis and Biological Activity Studies : Compounds like Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate are utilized in the synthesis of novel analogues of azole class antifungals. These compounds have been tested for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, showing promising results (Mermer et al., 2018).
Development of Hybrid Molecules for Biological Activities : The compound has been used in the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These synthesized compounds have been screened for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity (Başoğlu et al., 2013).
Antibacterial Agent Research : Research has also been conducted on compounds such as 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives, originating from similar chemical structures, for their potential as antibacterial agents, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).
In Vivo Activity against Mycobacterium Tuberculosis : Novel fluoroquinolones derived from similar compounds have been synthesized and evaluated for in vivo activity against Mycobacterium tuberculosis in mice (Shindikar & Viswanathan, 2005).
Chemical Synthesis and Modification : The compound plays a role in various chemical synthesis processes, such as the reaction of Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, demonstrating its versatility in chemical transformations (Vasileva et al., 2018).
Studies on Azetidine Derivatives : Research on azetidine derivatives, which are closely related to compounds like this compound, has been conducted to explore their potential as pharmacophores (Nisato & Frigerio, 1985).
将来の方向性
Azetidines, a key component of EPP, have seen remarkable advances in their chemistry and reactivity . These advances have been focused on the most recent trends and future directions . Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates , suggesting potential future applications for EPP in these areas.
作用機序
Target of Action
Azetidines, a class of compounds to which “Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate” belongs, are important four-membered heterocycles used in organic synthesis and medicinal chemistry
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions . .
生化学分析
Biochemical Properties
Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate plays a crucial role in various biochemical reactions. The azetidine ring’s strain-driven reactivity allows it to interact with a range of enzymes and proteins, facilitating the formation of covalent bonds under mild conditions. This compound has been shown to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or substrate, depending on the specific enzyme and reaction conditions. The piperazine moiety further enhances its binding affinity to biomolecules, making it a valuable tool in biochemical assays and drug discovery .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. For example, it can inhibit the activity of certain kinases, resulting in changes in phosphorylation patterns and subsequent effects on gene expression. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The azetidine ring’s ring strain makes it highly reactive, allowing it to undergo nucleophilic attack by amino acid residues in enzyme active sites. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, the piperazine moiety can enhance the compound’s binding affinity to proteins, facilitating its interaction with various biomolecules and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis or other degradation reactions over extended periods. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and cellular metabolism being observed even after the compound has degraded. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, such as cellular apoptosis or necrosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity. These findings underscore the importance of dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with metabolic enzymes, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and distribution within tissues. These transport and distribution mechanisms play a critical role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
特性
IUPAC Name |
ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-2-17-11(16)14-5-3-13(4-6-14)10(15)9-7-12-8-9/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLXGEQONODDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




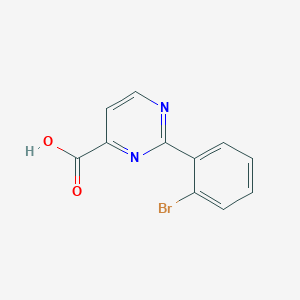
![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)
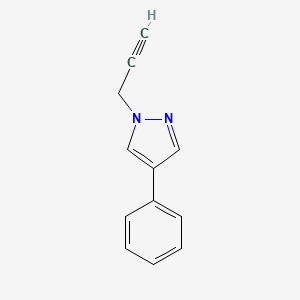
![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)
